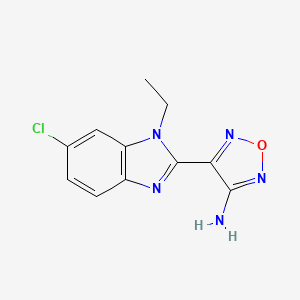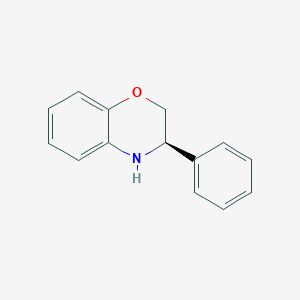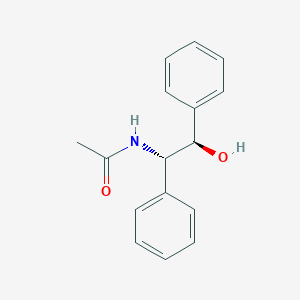
(1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol, also known as DPAE, is an organic compound that belongs to the class of tertiary alcohols. It is a chiral molecule that has two enantiomers, (1R,2S)- and (1S,2R)-DPAE. This compound has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models of inflammation and neuropathic pain. This compound has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to have antitumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol in lab experiments is its chiral nature, which allows for the study of enantioselective reactions and the synthesis of chiral compounds. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. One limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol. One area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer, inflammation, and pain. Another area of research is the study of this compound as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of (1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol is a multistep process that involves the reaction of 1,2-diphenylethane-1,2-dione with N-acetylglycine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the desired enantiomer.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. This compound has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12(18)17-15(13-8-4-2-5-9-13)16(19)14-10-6-3-7-11-14/h2-11,15-16,19H,1H3,(H,17,18)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBLBBVSBIWJJZ-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

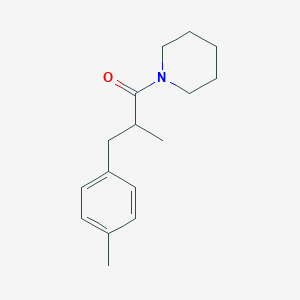
![2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid](/img/structure/B7590911.png)
![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)
![3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)
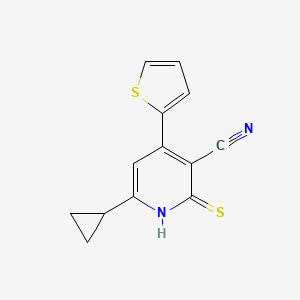


![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)
![N-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]quinoline-2-carboxamide](/img/structure/B7590979.png)
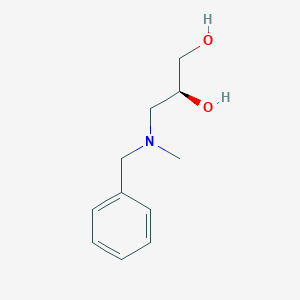

![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)
